(S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)- basic properties
(S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)- basic properties
An In-depth Technical Guide on (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)-
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core properties, synthesis, analytical characterization, and toxicological considerations for (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)-, a representative N-nitroso compound derived from the chiral amino alcohol L-valinol. This document is intended for researchers, scientists, and drug development professionals working with or encountering N-nitroso compounds. The methodologies described herein are grounded in established principles of organic synthesis and analytical chemistry, providing a framework for the safe and effective handling and characterization of this and related substances.
Introduction and Scientific Context
N-nitroso compounds (NOCs) are a significant class of chemical entities characterized by a nitroso group (-N=O) bonded to a nitrogen atom.[1] Their prevalence in various environmental and biological systems, coupled with their well-documented carcinogenic and mutagenic properties, necessitates a thorough understanding of their chemistry and toxicology.[1][2][3] Many N-nitroso compounds are classified as probable or confirmed human carcinogens by the International Agency for Research on Cancer (IARC).[1] They can form endogenously in the human body, particularly under acidic conditions like those in the stomach, from the reaction of nitrites with secondary or tertiary amines.[4]
(S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)- is an N-nitroso derivative of (S)-2-amino-3-methyl-1-butanol, also known as L-valinol. While this specific compound is not extensively documented in the public literature, its structural features—a chiral center and a nitrosamine moiety—make it a relevant subject for study in the fields of toxicology, drug metabolism, and analytical chemistry. This guide will, therefore, serve as a foundational document, extrapolating from the broader knowledge of N-nitroso compounds to provide a detailed technical overview.
Physicochemical Properties
The physicochemical properties of (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)- are anticipated to be influenced by its parent alcohol and the introduction of the methylnitrosoamino group. The following table summarizes the known properties of the precursor, (S)-(+)-2-Amino-3-methyl-1-butanol (L-Valinol), and projected properties of the N-nitroso derivative.
| Property | (S)-(+)-2-Amino-3-methyl-1-butanol | (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)- (Projected) |
| Molecular Formula | C5H13NO | C6H14N2O2 |
| Molecular Weight | 103.16 g/mol [5] | 146.19 g/mol |
| Appearance | Liquid[6] | Pale yellow oil (presumed) |
| Boiling Point | 81 °C at 8 mmHg[5] | Higher than the parent amine due to increased molecular weight and polarity |
| Density | 0.926 g/mL at 25 °C[5] | > 1.0 g/mL (presumed) |
| Solubility | Soluble in water[5] | Moderately soluble in water; soluble in organic solvents like methanol, ethanol, and dichloromethane |
| Chirality | (S)-enantiomer | (S)-enantiomer |
Synthesis and Purification Workflow
The synthesis of (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)- can be conceptualized as a two-step process starting from L-valinol: N-methylation followed by nitrosation. This approach is necessary as the direct nitrosation of primary amines often leads to unstable diazonium intermediates.
Step 1: N-methylation of (S)-(+)-2-Amino-3-methyl-1-butanol
This initial step converts the primary amine of L-valinol into a secondary amine, which is a direct precursor for stable nitrosamine formation.[4]
Protocol:
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To a solution of (S)-(+)-2-Amino-3-methyl-1-butanol (1.0 eq) in a suitable solvent such as methanol, add a weak base like sodium bicarbonate (2.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methyl iodide (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methylated product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Nitrosation of (S)-2-(Methylamino)-3-methyl-1-butanol
The nitrosation of the secondary amine intermediate is typically carried out using a nitrosating agent such as sodium nitrite under acidic conditions.[4]
Protocol:
-
Dissolve the purified (S)-2-(Methylamino)-3-methyl-1-butanol (1.0 eq) in an aqueous acidic solution (e.g., 1 M hydrochloric acid) at 0 °C.
-
Slowly add a solution of sodium nitrite (1.2 eq) in water dropwise, keeping the temperature below 5 °C. The reaction is typically rapid.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the formation of the N-nitroso product by TLC or LC-MS.
-
Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)- should be purified by flash column chromatography on silica gel.
Caption: Synthetic pathway for (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)-.
Analytical Characterization Workflow
The identity, purity, and stereochemical integrity of the synthesized (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)- must be rigorously confirmed using a combination of chromatographic and spectroscopic techniques.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, can be employed.
-
Detection: UV detection at a wavelength corresponding to the n→π* transition of the nitroso group (typically around 340-370 nm) and a wavelength for general organic compounds (e.g., 210 nm).
-
Purity Calculation: The purity is determined by the peak area percentage of the main product peak.
Structural Confirmation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for the structural confirmation of N-nitroso compounds.[7][8][9]
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Parent Ion: The protonated molecule [M+H]+ will be observed.
-
Fragmentation: Collision-induced dissociation (CID) of the parent ion often results in a characteristic neutral loss of the NO radical (30 Da).[8] Further fragmentation of the butyl side chain would provide additional structural confirmation.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic shifts for the methyl groups, the methylene protons, the methine proton adjacent to the nitrogen, and the protons of the butanol backbone. The presence of syn and anti isomers due to restricted rotation around the N-N bond may lead to the observation of two sets of signals for protons near the nitroso group.
-
¹³C NMR: The carbon NMR will provide information on the number of unique carbon environments in the molecule.
-
Chiral Purity: The enantiomeric purity can be assessed using chiral HPLC or by NMR using a chiral solvating agent.
Caption: Analytical workflow for the characterization of the target compound.
Toxicological Profile and Biological Significance
While specific toxicological data for (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)- is not available, the toxicological profile can be inferred from the extensive literature on N-nitroso compounds.
Carcinogenicity and Genotoxicity
N-nitroso compounds are potent carcinogens in a wide range of animal species, and many are considered probable human carcinogens.[2][3] Their carcinogenicity stems from their metabolic activation by cytochrome P450 enzymes to form unstable α-hydroxy nitrosamines.[2] These intermediates spontaneously decompose to yield highly reactive electrophilic species (e.g., diazonium ions or carbocations) that can alkylate DNA and other cellular macromolecules.[1] This DNA damage, if not repaired, can lead to mutations and the initiation of cancer.
Acute Toxicity
The acute toxicity of N-nitroso compounds can vary significantly, with some exhibiting potent hepatotoxicity, causing centrilobular necrosis and hemorrhages.[2][10] In animal studies, high-level exposure can lead to severe liver damage and death.[3]
Stereochemistry and Biological Activity
The stereochemistry of chiral N-nitroso compounds can significantly influence their metabolic activation and tumorigenicity. For instance, in the case of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), the (S)-enantiomer is preferentially formed in rodent and human tissues and is the more tumorigenic enantiomer in mice.[11] It is therefore plausible that the (S)-enantiomer of 1-Butanol, 3-methyl-2-(methylnitrosoamino)- would also exhibit specific stereoselective biological activity.
Safety and Handling
Given the presumed high toxicity and carcinogenicity of (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)-, all handling and experimental procedures must be conducted with stringent safety precautions.
-
Engineering Controls: All work should be performed in a certified chemical fume hood to prevent inhalation of any volatile material.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) and change them frequently.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A lab coat should be worn at all times.
-
-
Decontamination and Waste Disposal: All glassware and surfaces should be decontaminated with a solution known to degrade nitrosamines (e.g., a solution of sodium thiosulfate). All waste containing the N-nitroso compound should be treated as hazardous and disposed of according to institutional and local regulations.
Conclusion
(S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)- serves as a valuable model compound for understanding the chemistry, analysis, and toxicology of chiral N-nitroso compounds. The synthetic and analytical workflows detailed in this guide provide a robust framework for the preparation and characterization of this and similar molecules. Due to the potent carcinogenicity of this class of compounds, adherence to strict safety protocols is paramount. Further research into the specific biological activities and metabolic pathways of this compound would be beneficial for a more complete understanding of its toxicological profile.
References
- Vertex AI Search. (2025, April 23). N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals.
- Shank, R. C. (1975). Toxicology of N-Nitroso Compounds. Toxicology and Applied Pharmacology, 31(3), 361-368.
- DHSS. N-NITROSO COMPOUNDS.
- Wikipedia. Nitrosamine.
- Shank, R. C. (1975). Toxicology of N-nitroso compounds. Toxicology and Applied Pharmacology, 31(3), 361-368.
- World Health Organization. (1978). Nitrates, nitrites, and N-nitroso compounds (EHC 5, 1978). Inchem.org.
- Warthesen, J. J., Scanlan, R. A., Bills, D. D., & Libbey, L. M. (1975). Formation of heterocyclic n-nitrosamines from the reaction of nitrite and selected primary diamines and amino acids. Journal of Agricultural and Food Chemistry, 23(5), 898-902.
- Miwa, M., Stuehr, D. J., Marletta, M. A., Wishnok, J. S., & Tannenbaum, S. R. (1987). Macrophage synthesis of nitrite, nitrate, and N-nitrosamines: precursors and role of the respiratory burst. Proceedings of the National Academy of Sciences, 84(18), 6547-6551.
- Shaikh, T., Gosar, A., & Sayyed, H. (2020). A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs). RSIS International.
- Upadhyaya, P., Kenney, P. M., & Hecht, S. S. (2000). Formation and metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol enantiomers in vitro in mouse, rat and human tissues. Carcinogenesis, 21(6), 1233-1238.
- Mitch, W. (n.d.). Critical Literature Review of Nitrosation/Nitration Pathways. CCS Norway.
- Hecht, S. S., Villalta, P. W., Sturla, S. J., & Hatsukami, D. K. (2005). Analysis of Total 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol in Smokers' Blood. Cancer Epidemiology, Biomarkers & Prevention, 14(11), 2739-2742.
- ChemicalBook. (S)-(+)-2-Amino-3-methyl-1-butanol CAS.
- Lao, Y., Villalta, P. W., & Hecht, S. S. (2007). A new liquid chromatography/mass spectrometry method for 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in urine. Rapid Communications in Mass Spectrometry, 21(1), 125-132.
- Xia, Y., McGuffey, J. E., Bhattacharyya, S., Sellergren, B., Yilmaz, E., Wang, L., & Bernert, J. T. (2005). Analysis of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in urine by extraction on a molecularly imprinted polymer column and liquid chromatography/atmospheric pressure ionization tandem mass spectrometry. Analytical Chemistry, 77(23), 7639-7645.
- Sigma-Aldrich. 2-Amino-3-methyl-1-butanol 97 16369-05-4.
Sources
- 1. N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals - Amerigo Scientific [amerigoscientific.com]
- 2. tonylutz.net [tonylutz.net]
- 3. dhss.delaware.gov [dhss.delaware.gov]
- 4. Nitrosamine - Wikipedia [en.wikipedia.org]
- 5. (S)-(+)-2-Amino-3-methyl-1-butanol CAS#: 2026-48-4 [chemicalbook.com]
- 6. )-2-氨基-3-甲基-1-丁醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A new liquid chromatography/mass spectrometry method for 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in urine by extraction on a molecularly imprinted polymer column and liquid chromatography/atmospheric pressure ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicology of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formation and metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol enantiomers in vitro in mouse, rat and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
